(R)-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride
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Overview
Description
®-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 3-fluorobenzyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the 3-Fluorobenzyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-fluorobenzyl group. This can be achieved using various reagents and catalysts under specific reaction conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can be used to modify the fluorobenzyl group or the pyrrolidine ring, potentially leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
®-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.
Biological Studies: The compound is used in studies investigating the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding.
Chemical Biology: It serves as a probe for studying the effects of fluorine substitution on the biological activity of pyrrolidine derivatives.
Industrial Applications: The compound may be used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(3-Fluorobenzyl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity, while the pyrrolidine ring provides structural rigidity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Fluorobenzylamine: A compound featuring a fluorobenzyl group and an amine group, used in the synthesis of
Properties
Molecular Formula |
C11H16ClFN2 |
---|---|
Molecular Weight |
230.71 g/mol |
IUPAC Name |
(3R)-1-[(3-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15FN2.ClH/c12-10-3-1-2-9(6-10)7-14-5-4-11(13)8-14;/h1-3,6,11H,4-5,7-8,13H2;1H/t11-;/m1./s1 |
InChI Key |
YPAODUDIVNLQHI-RFVHGSKJSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1N)CC2=CC(=CC=C2)F.Cl |
Canonical SMILES |
C1CN(CC1N)CC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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